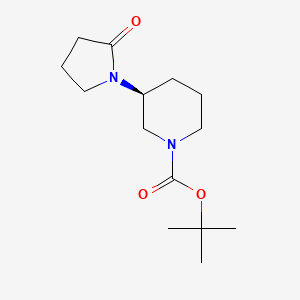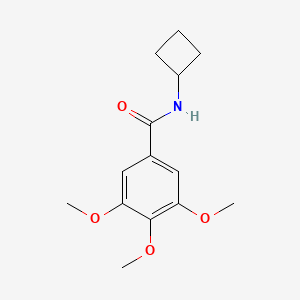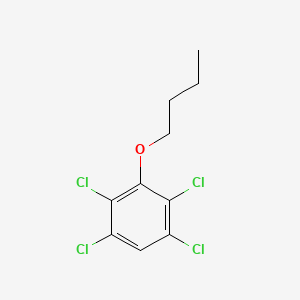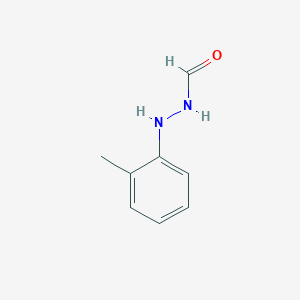
n'-(2-Methylphenyl)formic hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Methylphenyl)formic hydrazide is an organic compound belonging to the hydrazide class It is characterized by the presence of a formic hydrazide group attached to a 2-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Methylphenyl)formic hydrazide typically involves the reaction of 2-methylphenylhydrazine with formic acid or its derivatives. One common method is the condensation reaction between 2-methylphenylhydrazine and ethyl formate under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazide bond.
Industrial Production Methods: Industrial production of N’-(2-Methylphenyl)formic hydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: N’-(2-Methylphenyl)formic hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N’-(2-Methylphenyl)formic hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N’-(2-Methylphenyl)formic hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme.
Comparaison Avec Des Composés Similaires
Formylhydrazine: Similar in structure but lacks the 2-methylphenyl group.
Acetyl hydrazine: Contains an acetyl group instead of a formic hydrazide group.
Benzoyl hydrazine: Features a benzoyl group in place of the formic hydrazide group.
Uniqueness: N’-(2-Methylphenyl)formic hydrazide is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific properties that are not observed in other hydrazides, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6304-59-2 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N-(2-methylanilino)formamide |
InChI |
InChI=1S/C8H10N2O/c1-7-4-2-3-5-8(7)10-9-6-11/h2-6,10H,1H3,(H,9,11) |
Clé InChI |
YOCUQUOBTVSRGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





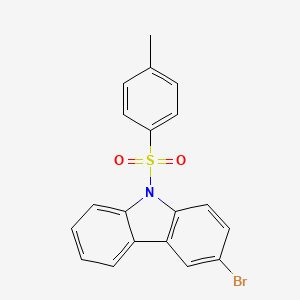
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14008551.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14008557.png)


